2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine

Descripción general

Descripción

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a dimethoxyphenyl group and a methylbenzyl group attached to an ethanamine backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzaldehyde and 2-methylbenzylamine.

Reductive Amination: The key step in the synthesis is the reductive amination of 3,4-dimethoxybenzaldehyde with 2-methylbenzylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Reaction Conditions: The reaction is typically conducted in a solvent such as methanol or ethanol at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major products are alcohols or amines.

Substitution: The major products depend on the specific substituent introduced into the aromatic rings.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of various organic molecules. It can undergo several chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Methods

The synthesis typically involves reductive amination using starting materials like 3,4-dimethoxybenzaldehyde and 2-methylbenzylamine. Key steps include:

- Reductive Amination : Conducted with reducing agents like sodium cyanoborohydride in solvents such as methanol or ethanol.

- Reaction Conditions : The reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Neuropharmacology

Research indicates that this compound may modulate central nervous system functions by interacting with dopamine and serotonin receptor pathways. This interaction suggests potential therapeutic applications in treating mood disorders and other psychiatric conditions.

Anticancer Properties

Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). The unique structure may confer selectivity towards certain cancer types, warranting further investigation into its anticancer potential.

Neuropharmacological Effects

- Study Findings : In animal models, compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine have been shown to elevate extracellular dopamine levels in brain regions associated with reward processing. This suggests both therapeutic potential and risks related to abuse.

Cytotoxicity Studies

- Research Insights : Studies have demonstrated varying degrees of cytotoxicity against human cancer cell lines such as MCF-7. These findings highlight the need for further exploration into the compound's anticancer properties.

Metabolic Pathways

- Metabolism Understanding : Research on metabolic pathways indicates that common transformations include O-demethylation and hydroxylation, which could influence both efficacy and safety profiles of the compound.

Mecanismo De Acción

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3,4-dimethoxyphenyl)ethanamine

- N-(2-methylbenzyl)ethanamine

- 3,4-dimethoxyphenethylamine

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is unique due to the presence of both the dimethoxyphenyl and methylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Actividad Biológica

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is a compound that has garnered interest in the fields of medicinal chemistry and neuropharmacology due to its unique structural attributes and potential biological activities. This compound is part of the broader class of phenethylamines, which are known for their diverse pharmacological effects. The presence of methoxy groups enhances its lipophilicity and biological activity, making it a subject of various studies aimed at understanding its mechanisms and therapeutic applications.

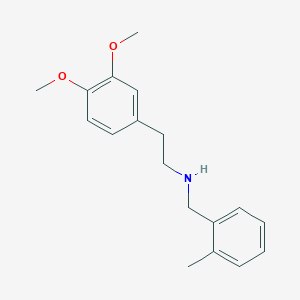

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure includes a 3,4-dimethoxyphenyl group and a 2-methylbenzyl substituent attached to an ethanamine backbone.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a ligand for specific receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects, particularly in neuropharmacology where it may influence neurotransmitter systems.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity in several domains:

- Neuropharmacology : The compound shows promise in modulating central nervous system (CNS) functions. Studies have indicated that it may affect dopamine and serotonin receptor pathways, which are critical in mood regulation and cognitive functions.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. The compound's unique structure may confer selectivity towards certain cancer types, although more extensive research is needed to confirm these findings .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds can be beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Dimethoxyphenylethylamine | Contains only one amine group | Known for significant serotonin receptor activity |

| N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine | Methylated nitrogen atom | Exhibits strong dopaminergic properties |

| Dimethoxyphenylethylamine | Lacks additional substituents | Less potent but simpler synthesis |

| Homoveratrylamine | Similar backbone but different substituents | Noted for its use in treating mood disorders |

This table highlights how this compound stands out due to its specific functional groups that may enhance its biological interactions.

Case Studies and Research Findings

- Neuropharmacological Effects : In animal models, the administration of compounds similar to this compound has been shown to elevate extracellular dopamine levels in brain regions associated with reward processing. This suggests a potential for abuse and therapeutic applications in treating mood disorders .

- Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), highlighting the need for further exploration into its anticancer potential .

- Metabolic Pathways : Understanding the metabolic pathways of similar compounds provides insight into the expected pharmacokinetics and dynamics of this compound. Studies indicate that common metabolic transformations include O-demethylation and hydroxylation, which could influence both efficacy and safety profiles .

Propiedades

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14-6-4-5-7-16(14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBOPESLHFKADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365008 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356093-47-5 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.